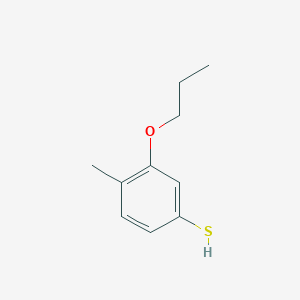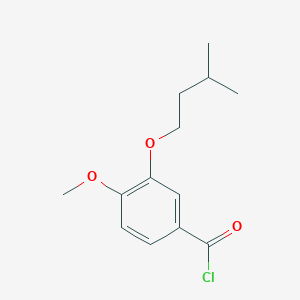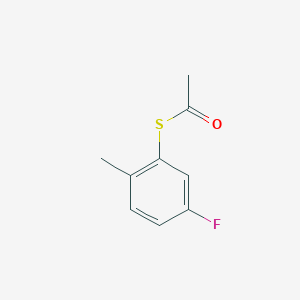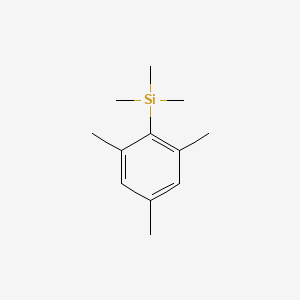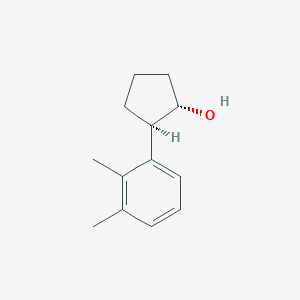
trans-2-(2,3-Dimethylphenyl)cyclopentanol
概要
説明
trans-2-(2,3-Dimethylphenyl)cyclopentanol: is an organic compound with the molecular formula C13H18O It is a cyclopentanol derivative where the cyclopentane ring is substituted with a 2,3-dimethylphenyl group in the trans configuration
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Potential applications in the development of biologically active compounds.
- Investigated for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties.
- May serve as a lead compound in drug discovery and development.
Industry:
- Utilized in the production of specialty chemicals.
- Potential use in the manufacture of materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2,3-Dimethylphenyl)cyclopentanol typically involves the following steps:
Grignard Reaction: The reaction of 2,3-dimethylphenylmagnesium bromide with cyclopentanone under anhydrous conditions to form the corresponding alcohol.
Hydrogenation: The reduction of the intermediate product using hydrogen gas in the presence of a palladium catalyst to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: trans-2-(2,3-Dimethylphenyl)cyclopentanol can undergo oxidation reactions to form ketones or carboxylic acids.
Reduction: It can be reduced to form the corresponding cyclopentane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of 2-(2,3-dimethylphenyl)cyclopentanone or 2-(2,3-dimethylphenyl)cyclopentanoic acid.
Reduction: Formation of trans-2-(2,3-dimethylphenyl)cyclopentane.
Substitution: Formation of trans-2-(2,3-dimethylphenyl)cyclopentyl halides.
作用機序
The mechanism by which trans-2-(2,3-Dimethylphenyl)cyclopentanol exerts its effects depends on its interactions with molecular targets. It may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary based on the specific application and context in which the compound is used.
類似化合物との比較
trans-2-Phenylcyclopentanol: Lacks the dimethyl substitution on the phenyl ring.
trans-2-(2-Methylphenyl)cyclopentanol: Has only one methyl group on the phenyl ring.
trans-2-(3,4-Dimethylphenyl)cyclopentanol: The methyl groups are positioned differently on the phenyl ring.
Uniqueness:
- The presence of two methyl groups at the 2 and 3 positions on the phenyl ring in trans-2-(2,3-Dimethylphenyl)cyclopentanol imparts unique steric and electronic properties.
- These structural features can influence its reactivity, stability, and interactions with other molecules, making it distinct from its analogs.
特性
IUPAC Name |
(1S,2R)-2-(2,3-dimethylphenyl)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9-5-3-6-11(10(9)2)12-7-4-8-13(12)14/h3,5-6,12-14H,4,7-8H2,1-2H3/t12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGBVORVTHPSFW-OLZOCXBDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCC2O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H]2CCC[C@@H]2O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


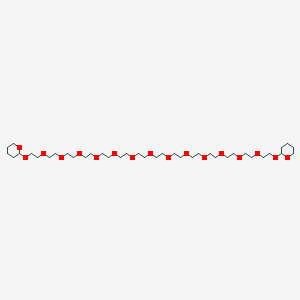
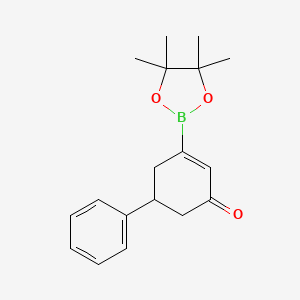
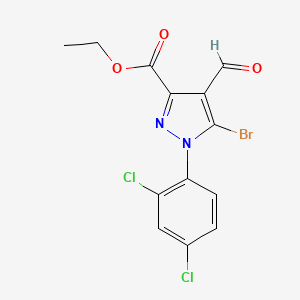
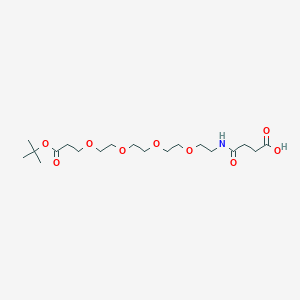
![(1,4-Dioxaspiro[4.5]decan-8-yl)methylboronic acid](/img/structure/B8003059.png)

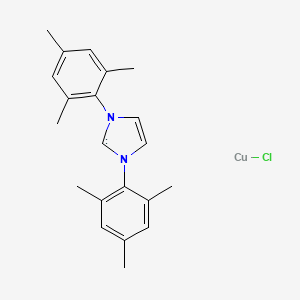
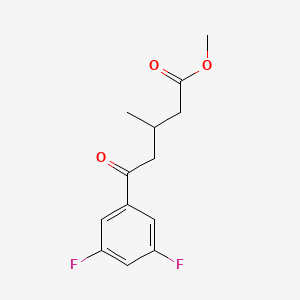
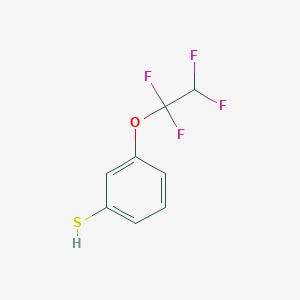
![3-[2-(1,3-Dioxanyl)]-1-(2-methylphenyl)-1-propanol](/img/structure/B8003102.png)
